molecular formula C22H27N3O2S B4576462 N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide

N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide

Cat. No.: B4576462
M. Wt: 397.5 g/mol
InChI Key: MGAPYIRKAJXZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.18239829 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide, due to its structural complexity, serves as a valuable scaffold in the synthesis of various pharmaceutical compounds. For instance, derivatives of this compound have been explored as potential If channel inhibitors, which are crucial for heart rhythm regulation and have applications in treating conditions like stable angina and atrial fibrillation. One notable study identified metabolites of such a compound in human urine, plasma, and feces, indicating its metabolic pathways and potential for therapeutic use (Umehara et al., 2009). Furthermore, derivatives have shown promise in various pharmacological areas, such as antihistaminic activities, demonstrating the compound's versatility in medicinal chemistry applications (Janssens et al., 1985).

Radiopharmaceutical Development

The compound's derivatives have also found applications in the development of radioligands for neuroreceptor imaging. A study focused on the radiosynthesis of a novel radioiodinated ligand, derived from a structurally similar compound, showcased high affinity and selectivity for serotonin-5HT2 receptors, underlining its potential in gamma-emission tomography for neurological studies (Mertens et al., 1994).

Organic Chemistry and Material Science

Beyond pharmacological applications, the structural motif present in this compound contributes to the field of organic chemistry and material science. Compounds containing similar frameworks have been synthesized and examined for their electrochemical and surface properties, indicating their potential in developing new materials with specific functionalities (Dagdag et al., 2019).

Enantioselective Synthesis

The compound's derivatives have been employed in the enantioselective synthesis of piperidines, a core structure in many bioactive molecules, showcasing the compound's role in advancing synthetic methodologies. This approach provides a pathway to chiral piperidines, highlighting the compound's utility in creating enantioenriched intermediates for further pharmaceutical development (Zhang et al., 2019).

Properties

IUPAC Name

N-[(2-piperidin-1-ylphenyl)carbamothioyl]-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-2-15-27-18-10-8-9-17(16-18)21(26)24-22(28)23-19-11-4-5-12-20(19)25-13-6-3-7-14-25/h4-5,8-12,16H,2-3,6-7,13-15H2,1H3,(H2,23,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPYIRKAJXZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.